Deoxycytidine 5'-monophosphate
Overview
Description
Deoxycytidine 5’-monophosphate, also known as deoxycytidylic acid, is a deoxynucleotide that plays a crucial role in the structure and function of DNA. It consists of a deoxyribose sugar, a cytosine base, and a phosphate group attached to the 5’ carbon of the sugar. This compound is one of the four monomers that make up DNA, pairing with deoxyguanosine monophosphate in the DNA double helix .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxycytidine 5’-monophosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of deoxycytidine kinase and acetate kinase in a one-pot reaction system. The reaction typically uses thymidine as the deoxyribose donor and GTP as the phosphate donor .
Industrial Production Methods: Industrial production of deoxynucleoside-5’-monophosphates, including deoxycytidine 5’-monophosphate, often involves the hydrolysis of DNA extracted from sources like salmon milt. The DNA is hydrolyzed into its constituent nucleotides using phosphodiesterases, followed by separation using anion-exchange resins .
Chemical Reactions Analysis
Types of Reactions: Deoxycytidine 5’-monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis.
Common Reagents and Conditions:
Phosphorylation: This reaction involves the addition of phosphate groups, often using kinases like uridine monophosphate/cytidine monophosphate kinase.
Dephosphorylation: This reaction involves the removal of phosphate groups, typically using phosphatases.
Hydrolysis: This reaction involves the cleavage of the compound into its constituent parts using water.
Major Products:
Phosphorylation: Deoxycytidine diphosphate and deoxycytidine triphosphate.
Dephosphorylation: Deoxycytidine and inorganic phosphate.
Hydrolysis: Cytosine and deoxyribose-5-phosphate.
Scientific Research Applications
Deoxycytidine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of DNA and RNA analogs.
Biology: It serves as a substrate in various enzymatic reactions, including DNA replication and repair.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of nucleic acid-based products and as a reagent in biochemical assays.
Mechanism of Action
Deoxycytidine 5’-monophosphate exerts its effects primarily through its role in DNA synthesis and repair. It is phosphorylated to form deoxycytidine triphosphate, which is then incorporated into DNA by DNA polymerases. This incorporation is essential for the elongation of the DNA strand during replication . Additionally, deoxycytidine 5’-monophosphate can be converted to deoxyuridine monophosphate and subsequently to thymidine monophosphate, which is crucial for DNA synthesis .
Comparison with Similar Compounds
- Deoxyadenosine 5’-monophosphate
- Deoxyguanosine 5’-monophosphate
- Deoxythymidine 5’-monophosphate
Comparison: Deoxycytidine 5’-monophosphate is unique in its ability to pair with deoxyguanosine monophosphate in the DNA double helix, forming three hydrogen bonds, which provides greater stability compared to the two hydrogen bonds formed between adenine and thymine . Additionally, its role in the synthesis of thymidine monophosphate distinguishes it from other deoxynucleotides .
Properties
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMVOABPESMRCP-SHYZEUOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25609-92-1 | |
Record name | Poly dC | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25609-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20908251 | |
Record name | 2′-Deoxycytidine-5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | dCMP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1032-65-1, 25609-92-1 | |
Record name | 2′-Deoxycytidine-5′-monophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxycytidine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001032651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(dC) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025609921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxycytidine-5'-Monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03798 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2′-Deoxycytidine-5′-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYCYTIDINE 5'-MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7A9174XQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dCMP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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